Thal-sns-032

PROTAC CDK9 Selectivity

Researchers needing selective CDK9 loss-of-function without pan-CDK artifacts face limited tools. THAL-SNS-032 achieves CDK9 degradation (EC50=4 nM) with >15-fold selectivity over CDK2/7, retaining pro-apoptotic activity post-washout-a critical advantage over reversible inhibitors. • Complete CDK9 degradation at 250 nM (Emax>95%); DC50<250 nM • Prolonged apoptosis after washout enables pulse-chase kinetic studies • Validated HCMV inhibition (EC50=0.025 µM) Supplied ≥98% purity, global stock, batch consistency assured.

Molecular Formula C40H52N8O10S2
Molecular Weight 869.0 g/mol
Cat. No. B611331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThal-sns-032
SynonymsTHAL-SNS-032;  THALSNS032;  THAL SNS 032;  THAL-SNS 032;  THAL SNS-032;  THAL-SNS032;  THALSNS-032
Molecular FormulaC40H52N8O10S2
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52)
InChIKeyBXDZOYLPNAIDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

THAL-SNS-032: Selective CDK9 PROTAC Degrader


THAL-SNS-032 is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) molecule designed to selectively degrade cyclin-dependent kinase 9 (CDK9). It comprises the CDK-binding ligand SNS-032 conjugated via a linker to a thalidomide derivative that recruits the E3 ubiquitin ligase cereblon (CRBN) . This compound was developed from the multi-targeted CDK inhibitor SNS-032 to achieve selective degradation of CDK9 over other CDKs [1]. THAL-SNS-032 exhibits potent and rapid CDK9 degradation in cells and demonstrates prolonged pro-apoptotic effects compared to traditional CDK9 inhibitors [2].

Tool Compound Selective CDK9 degradation via PROTAC mechanism
Design Cereblon-recruiting heterobifunctional degrader
Assay Context May support loss-of-function studies requiring protein ablation

Why THAL-SNS-032 Is Irreplaceable


Substituting THAL-SNS-032 with its parent inhibitor SNS-032 or other pan-CDK inhibitors (e.g., flavopiridol, dinaciclib) fundamentally alters the experimental outcome. While SNS-032 potently inhibits CDK2, CDK7, and CDK9 (IC50s: 38-62 nM, 62 nM, and 4 nM, respectively) [1], THAL-SNS-032 achieves selective degradation of CDK9 (EC50 = 4 nM) with >15-fold selectivity over CDK2 (62 nM), CDK1 (171 nM), and CDK7 (398 nM) . Transcriptional profiling confirms that THAL-SNS-032 effects cluster with selective CDK9 inhibition rather than the multi-targeted parent compound [2]. Crucially, degradation of CDK9 by THAL-SNS-032 leads to prolonged pro-apoptotic activity even after compound washout, a pharmacological effect not observed with reversible CDK9 inhibitors [3]. Generic substitution would therefore confound target identification and mechanism-of-action studies.

THAL-SNS-032
SNS-032 / Pan-CDK Inhibitors
Selective CDK9 degradation
Multi-targeted CDK inhibition (CDK2/7/9)
Sustained apoptosis pathway response after washout
Rapidly reversible inhibition, transient effect
Transcriptional profile clusters with selective CDK9 inhibition
Broader transcriptional impact from pan-CDK inhibition

THAL-SNS-032: Quantitative Comparative Evidence


Selective CDK9 Degradation vs. Other CDKs

THAL-SNS-032 selectively degrades CDK9 with an EC50 of 4 nM, demonstrating >15-fold selectivity over CDK2 (EC50 = 62 nM), >42-fold over CDK1 (EC50 = 171 nM), and >99-fold over CDK7 (EC50 = 398 nM) . This contrasts sharply with its parent inhibitor SNS-032, which potently inhibits CDK2, CDK7, and CDK9 with IC50 values of 38-48 nM, 62 nM, and 4 nM, respectively, lacking degradation selectivity [1].

CDK9 Degradation Selectivity
Head-to-head
EC50 CDK9: 4 nM CDK2: 62 nM (15-fold) CDK1: 171 nM (42-fold) CDK7: 398 nM (>99-fold)
Supports selective CDK9 degradation endpoint context
MOLT4 lysate; Kinativ™ assay; vs SNS-032 broad inhibition IC50
PROTAC CDK9 Selectivity Degradation

Complete Cellular CDK9 Protein Degradation

Treatment of MOLT4 cells with 250 nM THAL-SNS-032 induces complete degradation of CDK9 protein within 6 hours, as confirmed by Western blot . This is a functional outcome not achievable by reversible ATP-competitive inhibitors like NVP-2 or SNS-032, which only inhibit kinase activity without removing the protein scaffold [1]. Quantitative proteomics identified CDK9 as the most significantly depleted protein after 2-hour treatment at 250 nM [2].

Complete Protein Degradation
Head-to-head
Complete CDK9 depletion at 250 nM (6 h) vs no degradation by NVP-2/SNS-032
Enables functional protein ablation model context
MOLT4 cells; Western blot confirmation
PROTAC CDK9 Degradation Efficacy

Sustained Pro-Apoptotic Effect After Washout

THAL-SNS-032 retains potent pro-apoptotic activity even after compound removal from cell culture, in contrast to traditional CDK9 inhibitors [1]. This sustained effect is attributed to the irreversible nature of protein degradation, which requires de novo protein synthesis for CDK9 recovery, unlike reversible ATP-competitive inhibition that rapidly reverses upon washout [2].

Washout-Resistant Apoptosis
Head-to-head
Sustained apoptosis pathway response after compound removal vs transient effect from reversible inhibitors
Supports pulse-chase assay design context
MOLT4 cells; apoptosis assay post-washout
PROTAC CDK9 Apoptosis Sustained Effect

HCMV Replication Inhibition

THAL-SNS-032 inhibits human cytomegalovirus (HCMV) replication in infected human foreskin fibroblasts (HFFs) with an EC50 of 0.025 µM, and murine CMV in MEFs with an EC50 of 0.22 µM . This antiviral activity is a unique application of CDK9 degradation not shared by CDK7-selective inhibitors (e.g., CT7001/samuraciclib) or pan-CDK inhibitors [1].

HCMV Replication Inhibition
Reported
HCMV EC50: 0.025 µM; Murine CMV: 0.22 µM
Supports antiviral screening endpoint context
HFFs and MEFs infected models; CDK7 inhibitor inactive
Antiviral HCMV CDK9 PROTAC

High Thermodynamic Solubility

THAL-SNS-032 exhibits high thermodynamic solubility of 52.48 µM in phosphate buffer (pH 7) and excellent solubility in DMSO (≥89 mg/mL) [1]. This contrasts with many PROTAC molecules that suffer from poor aqueous solubility, which can complicate in vitro dosing and lead to precipitation artifacts.

Aqueous Solubility
Class-level
52.48 µM in phosphate buffer (pH 7) DMSO: ≥89 mg/mL
Supports consistent cell-based assay dosing context
Class-level comparison; data to verify with specific formulation
Solubility Formulation PROTAC CDK9

THAL-SNS-032: Research and Procurement Scenarios


CDK9 Target Validation in Transcriptional Addiction

Use THAL-SNS-032 to validate CDK9 as a therapeutic target in cancers driven by transcriptional dysregulation (e.g., MYC-driven tumors, certain leukemias). Its >15-fold selectivity for CDK9 over CDK2/7 ensures that observed phenotypes are attributable to CDK9 loss, not off-target CDK inhibition [1]. Complete protein degradation at 250 nM provides a robust loss-of-function model superior to kinase inhibition .

Sustained Apoptosis and Long-Term Assays

Employ THAL-SNS-032 in assays requiring prolonged target suppression without continuous compound exposure. The compound retains pro-apoptotic activity post-washout, enabling 'pulse-chase' experimental designs to study the kinetics of CDK9 recovery and downstream transcriptional rewiring [1].

HCMV Antiviral Screening

Utilize THAL-SNS-032 as a tool compound to probe the role of CDK9 in viral replication. Validated inhibition of HCMV (EC50 = 0.025 µM) supports its use in virology studies exploring host kinase dependencies of viral life cycles [1].

PROTAC Mechanism & Degrader Development

Use THAL-SNS-032 as a benchmark PROTAC to study cereblon-mediated degradation kinetics, ternary complex formation, and the 'hook effect'. Its well-characterized degradation profile (DC50 <250 nM, Emax >95%) and established washout kinetics provide a reliable reference for developing novel CDK9 degraders [1].

Application
Selection Property
Validation Focus
CDK9 target validation in transcriptional dysregulation models
CDK9-selective degradation profile
Target-specific phenotype attribution
Sustained apoptosis and pulse-chase assay studies
Washout-resistant apoptosis response context
CDK9 recovery kinetics and transcriptional rewiring
HCMV antiviral screening
Reported antiviral EC50 endpoint context
Host kinase dependency in viral replication
PROTAC mechanism and degrader development
Well-characterized cereblon-mediated degradation kinetics
Ternary complex formation and hook effect context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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